2-(4-Ethylphenyl)pentanenitrile
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)pentanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-5-13(10-14)12-8-6-11(4-2)7-9-12/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
PRXIAASCMJXIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(±)-Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]-2-(1-methylethyl)pentanenitrile)
- Structure : Shares the pentanenitrile core but includes dimethoxyphenyl substituents and a tertiary amine group.
- Key Differences : The additional methoxy groups and branched isopropyl substituent enhance its lipophilicity compared to 2-(4-ethylphenyl)pentanenitrile.
- Applications: (±)-Verapamil is a well-known calcium channel blocker and efflux pump inhibitor, highlighting how nitrile-containing compounds can modulate cellular transport mechanisms .
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Structure : Contains a 4-ethylphenyl group but incorporates an oxazole ring and thioether linkage instead of a nitrile.
- Key Differences : The oxazole ring and sulfanyl group enable direct binding to β-catenin, making iCRT3 a potent Wnt/β-catenin pathway inhibitor. This contrasts with the nitrile group in this compound, which may favor different molecular interactions .
Quinoline Derivative (2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine)
- Structure: Features a quinoline scaffold substituted with a 4-ethylphenyl group and an isopentylamine side chain.
- The ethylphenyl group here likely enhances binding to hydrophobic pockets in enzymes .
1-(4-Ethylphenyl)-ethanone
- Structure : Simplifies the framework to a ketone with a 4-ethylphenyl group.
- Key Differences : The ketone functional group lacks the electrophilic reactivity of nitriles, resulting in weaker antimicrobial activity (EC₅₀ values up to 366.37 mg/L against P. parasitica) compared to nitrile-bearing analogs .
4-(Benzyloxy)-2-(4-nitrophenyl)-2-phenyl-3-(trimethylsilyloxy)pentanenitrile
- Structure : Shares the pentanenitrile core but includes nitro, benzyloxy, and trimethylsilyloxy groups.
Q & A
Q. What are the common synthetic routes for 2-(4-Ethylphenyl)pentanenitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, a nitrile group can be introduced via a Rosenmund-von Braun reaction using a halogenated precursor (e.g., 2-(4-ethylphenyl)pentyl bromide) with CuCN under reflux in dimethylformamide (DMF). Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst selection : Using Cu(I) catalysts to enhance regioselectivity.
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
Yield improvements (≥75%) are achievable by purifying intermediates (e.g., column chromatography) and using anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the ethylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and nitrile carbon (δ ~120 ppm).
- IR spectroscopy : A strong C≡N stretch near 2240 cm verifies the nitrile group.
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 229.1468).
Discrepancies in NMR data for derivatives (e.g., splitting patterns) may arise from steric hindrance; deuterated solvents and 2D NMR (COSY, HSQC) resolve ambiguities .
Advanced Research Questions
Q. How does the 4-ethylphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The 4-ethylphenyl group introduces steric bulk and electron-donating effects, which:
- Reduce electrophilicity : The nitrile’s reactivity toward nucleophiles (e.g., Grignard reagents) is attenuated due to steric shielding.
- Modulate regioselectivity : In Michael additions, the ethyl group directs nucleophiles to the β-position of the nitrile.
Kinetic studies (e.g., using Hammett plots) quantify electronic effects, while computational models (DFT) predict transition-state geometries .
Q. What strategies can mitigate discrepancies in NMR data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions in spectral data often stem from:
- Dynamic effects : Rotameric equilibria in flexible alkyl chains broaden signals. Use low-temperature NMR (−40°C in CDCl) to "freeze" conformers.
- Impurity interference : Trace solvents or byproducts (e.g., unreacted precursors) mimic peaks. Pre-purify via preparative HPLC.
Cross-validate with X-ray crystallography (if crystalline) or heteronuclear correlation experiments (HMBC) .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer : The nitrile moiety and aromatic system enable:
- Enzyme inhibition : The nitrile acts as a warhead for covalent binding to cysteine residues (e.g., in protease targets).
- Pharmacophore development : Hybrid derivatives (e.g., thiazole or piperazine-linked analogs) show affinity for neurological receptors (e.g., dopamine D).
Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., IC determination) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. Steps include:
- Target preparation : Retrieve protein structures (PDB ID) and optimize protonation states.
- Ligand parameterization : Assign partial charges (AM1-BCC) to this compound.
- Free-energy calculations : Use MM-GBSA to rank binding affinities.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
